molecular formula C6H11F2NO B2465642 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine CAS No. 1552522-02-7

2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine

Cat. No.: B2465642
CAS No.: 1552522-02-7
M. Wt: 151.157
InChI Key: JWQPOSZLHMATBG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine is a versatile chemical compound with the molecular formula C6H10F2NO. This compound is characterized by the presence of two fluorine atoms and a tetrahydrofuran ring, which contribute to its unique chemical properties. It is used in various scientific research applications, particularly in the fields of pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine typically involves the reaction of tetrahydrofuran with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as a building block for more intricate structures.

    Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine include:

  • 2,2-Difluoroethylamine
  • 2,2,2-Trifluoroethylamine
  • 3,3,3-Trifluoropropylamine

Uniqueness

What sets this compound apart from these similar compounds is the presence of the tetrahydrofuran ring, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions and enhances its utility in various scientific research applications.

Properties

IUPAC Name

2,2-difluoro-1-(oxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)5(9)4-2-1-3-10-4/h4-6H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQPOSZLHMATBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552522-02-7
Record name 2,2-difluoro-1-(oxolan-2-yl)ethan-1-amine
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